molecular formula C7H3BrF3NO3 B1290893 2-Bromo-4-nitro-1-(trifluoromethoxy)benzene CAS No. 200958-40-3

2-Bromo-4-nitro-1-(trifluoromethoxy)benzene

Cat. No.: B1290893
CAS No.: 200958-40-3
M. Wt: 286 g/mol
InChI Key: LVTAFGFYMLODQP-UHFFFAOYSA-N
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Description

2-Bromo-4-nitro-1-(trifluoromethoxy)benzene is a useful research compound. Its molecular formula is C7H3BrF3NO3 and its molecular weight is 286 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Aryne Route to Naphthalenes

  • Schlosser and Castagnetti (2001) studied the reactivity of various bromo-(trifluoromethoxy)benzenes, including 1-bromo-4-(trifluoromethoxy)benzene, in the formation of naphthalenes. They demonstrated that these compounds, through aryne intermediates, can be transformed into naphthalenes and their derivatives, highlighting the utility of bromo-(trifluoromethoxy)benzenes in synthetic organic chemistry (Schlosser & Castagnetti, 2001).

Conformational Analysis in Solution

  • Chachkov et al. (2008) conducted a theoretical conformational analysis of nitroethenes, including derivatives of bromo-nitroethenes. Their study reveals the influence of bromo substituents on the molecular structure and behavior of these compounds in different solvents, contributing to the understanding of their chemical properties (Chachkov et al., 2008).

Direct Amination and Synthesis of Benzimidazoles

  • Pastýříková et al. (2012) explored the direct amination of nitro(pentafluorosulfanyl)benzenes, demonstrating efficient synthesis pathways to produce aniline derivatives. This study underscores the potential of bromo-nitro compounds in creating valuable chemical intermediates for further organic synthesis (Pastýříková et al., 2012).

Generation of Organofluorine Compounds

  • Castagnetti and Schlosser (2001) detailed the synthesis of a variety of organofluorine compounds using (trifluoromethoxy)phenyllithiums. Their work includes the generation of compounds from 2-(trifluoromethoxy)phenyllithium, showcasing the versatility of bromo-nitro-(trifluoromethoxy)benzenes in producing fluorinated organic molecules (Castagnetti & Schlosser, 2001).

Ozone-Mediated Nitration

  • Suzuki and Mori (1994) investigated the ozone-mediated nitration of bromo-benzenes, demonstrating efficient and selective production of nitro derivatives. Their research provides insights into the reactivity and potential applications of bromo-nitro compounds in organic synthesis (Suzuki & Mori, 1994).

Vicarious Nucleophilic Substitution Reactions

  • Beier et al. (2011) explored vicarious nucleophilic substitutions in nitro(pentafluorosulfanyl)benzenes, highlighting efficient routes to synthesize substituted aromatic compounds. This study illustrates the reactivity of bromo-nitro compounds in complex organic reactions (Beier et al., 2011).

Safety and Hazards

This compound may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include wearing protective gloves, clothing, and eye/face protection, and washing with plenty of soap and water if it comes into contact with the skin . If inhaled, the person should be removed to fresh air and kept comfortable for breathing .

Properties

IUPAC Name

2-bromo-4-nitro-1-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3NO3/c8-5-3-4(12(13)14)1-2-6(5)15-7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVTAFGFYMLODQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Br)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00641073
Record name 2-Bromo-4-nitro-1-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200958-40-3
Record name 2-Bromo-4-nitro-1-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-4-nitro(trifluoromethoxy)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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